![molecular formula C26H36O3Si B12636213 1-Naphthaleneacetic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-, ethyl ester](/img/structure/B12636213.png)
1-Naphthaleneacetic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthaleneacetic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-, ethyl ester is a complex organic compound It is a derivative of 1-Naphthaleneacetic acid, which is known for its applications in plant growth regulation
Métodos De Preparación
The synthesis of 1-Naphthaleneacetic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-, ethyl ester involves several steps:
Starting Materials: The synthesis begins with 1-Naphthaleneacetic acid and appropriate silylating agents.
Silylation: The hydroxyl group of 1-Naphthaleneacetic acid is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Esterification: The protected acid is then esterified using ethyl alcohol in the presence of a catalyst such as sulfuric acid.
Purification: The final product is purified using techniques like column chromatography to obtain the desired ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-Naphthaleneacetic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-, ethyl ester undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Naphthaleneacetic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential as plant growth regulators and their effects on various biological processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Naphthaleneacetic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-, ethyl ester involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors, influencing various biochemical pathways.
Pathways Involved: It affects pathways related to cell growth, differentiation, and signal transduction, making it a valuable tool in research.
Comparación Con Compuestos Similares
1-Naphthaleneacetic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-, ethyl ester can be compared with similar compounds like:
1-Naphthaleneacetic acid: A simpler analog used primarily as a plant growth regulator.
2-Naphthaleneacetic acid: Another analog with similar applications but different structural properties.
Indole-3-acetic acid: A naturally occurring plant hormone with similar growth-regulating effects.
The uniqueness of this compound lies in its complex structure, which provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C26H36O3Si |
|---|---|
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
ethyl 2-[6-[tert-butyl(dimethyl)silyl]oxy-1-phenyl-3,4-dihydro-2H-naphthalen-1-yl]acetate |
InChI |
InChI=1S/C26H36O3Si/c1-7-28-24(27)19-26(21-13-9-8-10-14-21)17-11-12-20-18-22(15-16-23(20)26)29-30(5,6)25(2,3)4/h8-10,13-16,18H,7,11-12,17,19H2,1-6H3 |
Clave InChI |
VTKBFPHOFIBSQJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1(CCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


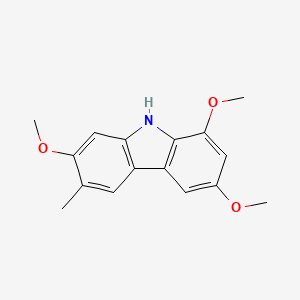
![2,2'-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene)](/img/structure/B12636135.png)
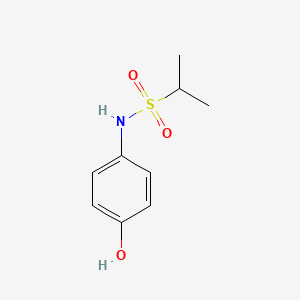
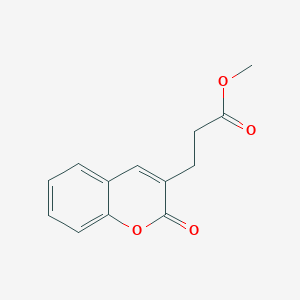
![1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-[2-(dimethylamino)-2-methyl-1-oxopropyl]-4-methyl-](/img/structure/B12636146.png)
![N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B12636158.png)
![1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid](/img/structure/B12636165.png)
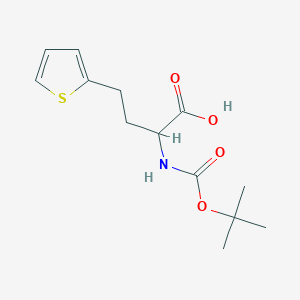
![N-[1-phenyl-5-(1-piperidinyl)pentyl]-benzamide hydrochloride](/img/structure/B12636182.png)
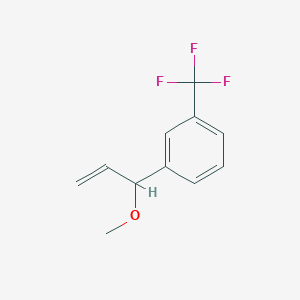
![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-(4-methoxyphenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12636193.png)
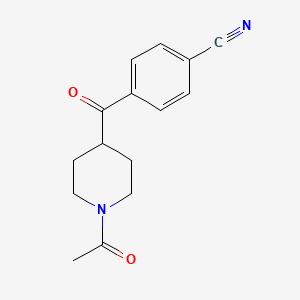
![(4r)-2-Amino-1,3',3'-Trimethyl-7'-(Pyrimidin-5-Yl)-3',4'-Dihydro-2'h-Spiro[imidazole-4,1'-Naphthalen]-5(1h)-One](/img/structure/B12636202.png)
![6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione](/img/structure/B12636203.png)
